molecular formula C6H9N3O2 B15263787 2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid

2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B15263787
M. Wt: 155.15 g/mol
InChI Key: SCBXCYHMGSGMIP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid (CAS: 2044713-62-2) is a substituted imidazole derivative characterized by a 1-methyl group, a carboxylic acid moiety at position 4, and an aminomethyl substituent at position 2. Its molecular formula is C₅H₉Cl₂N₃O₂ (as the dihydrochloride salt) with a molecular weight of 214.05 g/mol . The compound’s structure combines hydrophilic (carboxylic acid, aminomethyl) and hydrophobic (methyl) groups, making it a versatile intermediate in medicinal chemistry for targeting enzymes or receptors requiring both polar and non-polar interactions.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-(aminomethyl)-1-methylimidazole-4-carboxylic acid

InChI

InChI=1S/C6H9N3O2/c1-9-3-4(6(10)11)8-5(9)2-7/h3H,2,7H2,1H3,(H,10,11)

InChI Key

SCBXCYHMGSGMIP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1CN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an aminomethyl-substituted precursor with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The imidazole ring can also participate in coordination with metal ions, affecting enzymatic activities and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
2-(Aminomethyl)-1-methyl-1H-imidazole-4-carboxylic acid (target) 1-CH₃, 2-CH₂NH₂, 4-COOH C₆H₉N₃O₂ 155.16 (free base) High polarity due to NH₂ and COOH; moderate lipophilicity
2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid 1-CH₃, 2-COCH₃, 4-COOH C₇H₈N₂O₃ 168.15 Reduced basicity (acetyl group); increased steric bulk
1-Phenyl-1H-imidazole-4-carboxylic acid 1-Ph, 4-COOH C₁₀H₈N₂O₂ 188.18 High lipophilicity (phenyl); weak acidity (pKa ~4.5)
2-Cyclopentyl-1H-imidazole-4-carboxylic acid 2-Cyclopentyl, 4-COOH C₉H₁₂N₂O₂ 180.21 Enhanced lipophilicity; potential for membrane permeability
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid 1-Pyrimidinyl, 4-COOH C₈H₆N₄O₂ 190.16 Heteroaromatic interactions (π-stacking); higher nitrogen content
Key Observations:
  • Aminomethyl vs. Acetyl (Position 2): The aminomethyl group in the target compound enhances water solubility and hydrogen-bonding capacity compared to the acetyl group in , which introduces steric hindrance and reduces basicity .
  • 1-Methyl vs. 1-Phenyl/1-Pyrimidinyl: The 1-methyl group minimizes steric hindrance, while bulkier substituents like phenyl () or pyrimidinyl () increase lipophilicity and may improve receptor binding in hydrophobic pockets .
  • Carboxylic Acid Position: The 4-carboxylic acid group (common across analogs) ensures ionization at physiological pH, promoting solubility and ionic interactions with targets.

Pharmacological Implications

Angiotensin II Receptor Antagonists ():

Imidazole derivatives like CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid) highlight the importance of substituents in biological activity. While the target compound lacks a tetrazole or biphenyl group, its aminomethyl and carboxylic acid groups may enable interactions with similar targets (e.g., angiotensin receptors) through hydrogen bonding and charge interactions .

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